2-Phenoxyquinolin-6-ol
Description
2-Phenoxyquinolin-6-ol is a quinoline derivative characterized by a phenoxy group at the 2-position and a hydroxyl group at the 6-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their electron-rich aromatic systems and ability to engage in hydrogen bonding.
Properties
Molecular Formula |
C15H11NO2 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
2-phenoxyquinolin-6-ol |
InChI |
InChI=1S/C15H11NO2/c17-12-7-8-14-11(10-12)6-9-15(16-14)18-13-4-2-1-3-5-13/h1-10,17H |
InChI Key |
QHNANNHKHGSUND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=C(C=C2)C=C(C=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison:
- 2-Chloroquinolin-6-ol (CAS 577967-89-6): Replaces the phenoxy group with a chloro substituent. The chloro group is electron-withdrawing, reducing electron density on the quinoline ring compared to the phenoxy group. This impacts reactivity in further functionalization .
- 6-Nitro-8-quinolinol (CAS 16727-28-9): Features a nitro group at position 6 and hydroxyl at position 6. The nitro group strongly withdraws electrons, making the compound more acidic and reactive toward nucleophilic attack compared to 2-Phenoxyquinolin-6-ol .
Physicochemical Properties
Solubility and Polarity:
- This compound: The phenoxy group increases lipophilicity compared to hydroxyl or amino substituents, but the hydroxyl at position 6 provides some polarity. This balance may enhance membrane permeability in biological systems.
- 2-((2,4-Dimethylquinolin-6-yl)oxy)acetic acid (CAS 1378255-32-3): The acetic acid moiety introduces high polarity and water solubility, contrasting with the phenoxy group’s moderate lipophilicity .
- 2-Chloroquinolin-6-ol: Chlorine’s electronegativity reduces solubility in polar solvents compared to hydroxylated derivatives .
Spectroscopic Characterization:
While NMR data for this compound is unavailable, demonstrates that quinoline derivatives with complex substituents (e.g., benzyloxy, benzoyl) exhibit distinct ¹H NMR shifts between δ 3.0–8.4 ppm. The phenoxy group’s aromatic protons would likely resonate near δ 6.8–7.5 ppm, while the hydroxyl proton may appear as a broad peak around δ 5–6 ppm .
Electron-Donating vs. Electron-Withdrawing Groups:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
